3-(5-Chloro-2-thienyl)-1-propene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-prop-2-enylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-2-3-6-4-5-7(8)9-6/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUCWJYSKSZDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641243 | |
| Record name | 2-Chloro-5-(prop-2-en-1-yl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173415-71-9 | |
| Record name | 2-Chloro-5-(prop-2-en-1-yl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 5 Chloro 2 Thienyl 1 Propene and Its Analogs
Classical and Contemporary Approaches for Thiophene (B33073) Ring Construction and Functionalization
The formation of the thiophene ring itself is a foundational aspect of synthesizing complex derivatives. Various named reactions have been established for this purpose, alongside modern catalytic methods that introduce functionality with high precision.
Gewald Reaction Derivatives
The Gewald reaction, first reported by Karl Gewald in 1966, is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes from simple acyclic precursors. organic-chemistry.orgwikipedia.org The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) in the presence of elemental sulfur and a base, such as morpholine (B109124) or triethylamine. wikipedia.orgumich.edu
The general mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile to form an α,β-unsaturated nitrile intermediate. wikipedia.org This is followed by the addition of sulfur to the β-carbon and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org The versatility of the Gewald reaction allows for the synthesis of a wide variety of thiophenes with different substitution patterns, which can serve as versatile intermediates for further chemical transformations. nih.govnih.gov For instance, the resulting amino group can be removed or transformed, and other positions on the ring can be functionalized to build more complex molecules.
A variation of the Gewald reaction has been developed to synthesize 3-acetyl-2-aminothiophenes, which are valuable building blocks. nih.govnih.gov This demonstrates the adaptability of the reaction to different activated nitriles, in this case, cyanoacetone.
| Carbonyl Compound | Activated Nitrile | Base | Product Scope | Reference(s) |
| Ketones / Aldehydes | Ethyl Cyanoacetate | Morpholine | 2-Amino-3-ethoxycarbonylthiophenes | wikipedia.org |
| Ketones / Aldehydes | Malononitrile | Triethylamine | 2-Amino-3-cyanothiophenes | nih.gov |
| 1,4-Dithiane-2,5-diols | Cyanoacetone | Triethylamine | 3-Acetyl-2-aminothiophenes | nih.govnih.gov |
| Arylacetaldehydes | Malononitrile | Pyrrolidine | 5-Aryl-2-amino-3-cyanothiophenes | organic-chemistry.org |
Table 1. Scope of the Gewald Reaction with Various Reactants.
Ring-Closing Metathesis in Thiophene Synthesis
Ring-Closing Metathesis (RCM) is a powerful reaction in organic synthesis used to form unsaturated rings of various sizes, including those containing heteroatoms like sulfur. wikipedia.orgorganic-chemistry.org The reaction, catalyzed by metal alkylidene complexes (most notably those based on ruthenium, developed by Grubbs), involves the intramolecular reaction of a molecule containing two terminal alkenes. wikipedia.org The driving force is often the formation of a stable cyclic alkene and the release of volatile ethylene (B1197577) gas. wikipedia.org
While RCM is not typically used to construct the aromatic thiophene ring itself, it is a key strategy for synthesizing larger cyclic structures that incorporate a thiophene moiety. For example, a 2,5-disubstituted thiophene bearing two alkenyl side chains can undergo RCM to form a thiophene-fused or bridged macrocycle. This approach is valuable for creating complex architectures found in materials science and medicinal chemistry. The success and efficiency of RCM depend significantly on the choice of catalyst.
| Catalyst Name | Structure Reference | Key Features | Reference(s) |
| Grubbs' Catalyst (1st Gen) | [Cl2(PCy3)2Ru=CHPh] | Good functional group tolerance, but sensitive to air and less active than 2nd Gen. | organic-chemistry.org |
| Grubbs' Catalyst (2nd Gen) | [Cl2(PCy3)(IMesH2)Ru=CHPh] | Higher activity and better stability; effective for more challenging substrates. | organic-chemistry.org |
| Hoveyda-Grubbs Catalyst (2nd Gen) | [Cl2(IMesH2)Ru=CH(o-OiPrPh)] | Features a chelating isopropoxystyrene ligand, offering enhanced stability and recyclability. | organic-chemistry.org |
Table 2. Common Catalysts for Ring-Closing Metathesis (RCM).
Catalytic Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
Catalytic cross-coupling reactions are arguably the most important and versatile methods for functionalizing pre-existing (hetero)aryl halides, such as 2-chlorothiophene (B1346680). These reactions, predominantly catalyzed by palladium complexes, enable the precise formation of new carbon-carbon and carbon-heteroatom bonds. youtube.com A direct synthesis of 3-(5-Chloro-2-thienyl)-1-propene would likely involve the coupling of a 2-halo-5-chlorothiophene with an allyl-containing reagent.
Suzuki-Miyaura Coupling Strategies
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. organic-chemistry.org To synthesize this compound, a plausible route is the coupling of a 2-halo-5-chlorothiophene (e.g., 2-bromo-5-chlorothiophene) with an allylboronic acid derivative.
A significant challenge in this context is the relatively low reactivity of aryl chlorides compared to bromides or iodides. nih.gov However, the development of sophisticated catalyst systems, particularly those using bulky, electron-rich phosphine (B1218219) ligands, has enabled the efficient coupling of aryl chlorides. organic-chemistry.org These ligands facilitate the oxidative addition step of the catalytic cycle, which is often rate-limiting for less reactive halides.
| Ligand | Palladium Source | Base | Substrate Scope | Reference(s) |
| P(t-Bu)3 | Pd2(dba)3 | KF | Chloropyrimidines with arylboronic acids | nih.gov |
| SPhos | Pd(OAc)2 | K3PO4 | Nitrogen-containing heteroaryl chlorides | organic-chemistry.org |
| t-BuXPhos | [Pd(allyl)Cl]2 | t-BuOLi | Bromobenzene with secondary amines (related amination) | nih.gov |
| PEPPSI-type complexes | (NHC)2PdBr2 | K2CO3 | Acyl chlorides with arylboronic acids | nih.gov |
Table 3. Selected Catalyst Systems for Suzuki-Miyaura Coupling of (Hetero)aryl Halides.
Stille Coupling Methodologies
The Stille coupling provides a powerful alternative to the Suzuki reaction for C-C bond formation. It pairs an organohalide with an organostannane (organotin) reagent, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org A potential synthesis of this compound via this method would involve reacting 2-bromo-5-chlorothiophene (B1265590) or 2,5-dichlorothiophene (B70043) with an allyltin (B8295985) reagent, such as allyltributyltin.
The Stille reaction is known for its tolerance of a wide variety of functional groups and the fact that the reactions can often proceed under neutral conditions. nih.gov The catalytic cycle follows the familiar pattern of oxidative addition, transmetalation, and reductive elimination. libretexts.org A primary drawback of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. organic-chemistry.org
Buchwald-Hartwig Amination Protocols
While the Suzuki and Stille reactions form C-C bonds, the Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org This reaction is essential for synthesizing analogs of the target compound where, for example, the chlorine atom is replaced by an amino group to produce compounds like 5-allyl-N-arylthiophen-2-amine.
The reaction is catalyzed by palladium complexes, similar to C-C couplings, but relies on a specific set of bulky, electron-rich phosphine ligands (often referred to as Buchwald ligands) and a strong base, such as sodium tert-butoxide. youtube.comorganic-chemistry.org These conditions facilitate the reductive elimination step that forms the C-N bond. The scope of the reaction is exceptionally broad, accommodating a vast range of aryl and heteroaryl halides, as well as primary and secondary amines. wikipedia.orgorganic-chemistry.org
| Ligand | Palladium Source | Base | Key Application | Reference(s) |
| BINAP / DPPF | Pd(OAc)2 | NaOt-Bu | First reliable systems for primary amines | wikipedia.org |
| XPhos / SPhos | Pd2(dba)3 | Cs2CO3 / K3PO4 | General use for aryl chlorides and bromides | youtube.com |
| BrettPhos | Pd(OAc)2 | LiHMDS | Effective for primary amines and ammonia (B1221849) equivalents | libretexts.org |
| Xantphos | Pd(OAc)2 | Cs2CO3 | Coupling of deactivated aminothiophenes | nih.gov |
Table 4. Common Ligands for Buchwald-Hartwig Amination.
Sonogashira Coupling Applications
The Sonogashira cross-coupling reaction is a cornerstone in the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically facilitated by a palladium catalyst, a copper(I) co-catalyst, and an amine base, and it can be conducted under mild conditions, which allows for its use in the synthesis of complex molecules. wikipedia.org
While direct Sonogashira coupling to form this compound is not the standard route, the methodology is critical for creating its analogs where the propene group is replaced by an alkyne, a valuable synthetic intermediate. For instance, a 5-chloro-2-halothiophene could be coupled with a terminal alkyne. The reaction proceeds via two interconnected catalytic cycles involving palladium and copper. wikipedia.org The palladium(0) catalyst undergoes oxidative addition with the thienyl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation between the organopalladium(II) complex and the copper acetylide, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. wikipedia.org
Recent advancements have led to the development of copper-free Sonogashira reactions, which mitigates issues related to the toxicity and homocoupling associated with the copper co-catalyst. organic-chemistry.org The choice of palladium catalyst and ligands is crucial for reaction efficiency, with common catalysts including Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org
Table 1: Typical Components for Sonogashira Coupling of Thienyl Halides
| Component | Example/Function | Reference |
|---|---|---|
| Aryl Halide | 5-Chloro-2-iodothiophene or 5-Chloro-2-bromothiophene | wikipedia.org |
| Terminal Alkyne | Propyne, Phenylacetylene, Trimethylsilylacetylene | wikipedia.org |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ | libretexts.org |
| Copper(I) Co-catalyst | CuI, CuBr (for traditional Sonogashira) | wikipedia.org |
| Base | Triethylamine, Diisopropylamine | libretexts.org |
| Solvent | Tetrahydrofuran (THF), Acetonitrile | wikipedia.org |
Kumada Coupling Approaches
The Kumada coupling, reported in 1972, was one of the first catalytic cross-coupling methods for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org It involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.org This method is particularly valuable for the synthesis of polythiophenes, which are analogs of the title compound and have significant applications in organic electronics. wikipedia.orgrsc.org
In the context of thiophene chemistry, the Kumada coupling is extensively used for polymerization. For instance, the polymerization of 2,5-dibromo-3-alkylthiophenes can be achieved by first converting the dibromo monomer into a Grignard reagent, which then undergoes nickel-catalyzed cross-coupling polymerization. wikipedia.orgrsc.org This specific method is known as Kumada Catalyst-Transfer Polycondensation (KCTP) and allows for the synthesis of regioregular poly(3-alkylthiophenes) (P3ATs). rsc.org The regioregularity (head-to-tail linkages) is crucial for the electronic properties of the resulting polymer. researchgate.net
The catalytic cycle for Kumada coupling typically starts with the oxidative addition of the organic halide to the Ni(0) or Pd(0) center. wikipedia.org This is followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the new C-C bond and regenerate the active catalyst. wikipedia.org
Table 2: Kumada Coupling for Polythiophene Synthesis
| Component | Role/Example | Reference |
|---|---|---|
| Monomer | 2,5-Dibromo-3-alkylthiophene | wikipedia.orgrsc.org |
| Grignard Formation | Reaction with Mg in THF to form R-MgBr | wikipedia.org |
| Catalyst | Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), Pd(PPh₃)₄ | wikipedia.org |
| Reaction Type | Kumada Catalyst-Transfer Polycondensation (KCTP) | rsc.org |
| Product | Regioregular Poly(3-alkylthiophene) | wikipedia.orgrsc.org |
Direct Arylation Polymerization Techniques
Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods like Kumada or Stille coupling for the synthesis of conjugated polymers. acs.orgresearchgate.net This technique forges C-C bonds by coupling a C-H bond directly with a C-halide bond, thus avoiding the need to prepare organometallic reagents and reducing waste. researchgate.net
Chlorinated thiophene derivatives, such as analogs of this compound, are particularly promising monomers for DArP. acs.org Research has shown that chlorination can enable the efficient polymerization of thiophene derivatives, leading to high-molecular-weight conjugated polymers with high charge carrier mobility. acs.org The presence of chlorine atoms can also enhance the coplanarity of the polymer backbone through weak intramolecular Cl···S interactions, which is beneficial for electronic properties. acs.org
The DArP of a chlorinated thiophene C-H monomer with a C-Br comonomer is typically catalyzed by palladium acetate, often in the presence of a phosphine ligand and a base like potassium carbonate or a pivalate (B1233124) additive. acs.orgacs.org The selectivity of C-H activation is a critical challenge, as non-selective activation can lead to structural defects in the polymer chain. acs.org However, optimized conditions and the use of directing groups, such as esters, can significantly improve the regioregularity and molecular weight of the resulting polymers. acs.org
Derivatization of the Propene Side Chain
The propene side chain of this compound offers a reactive handle for further functionalization, allowing for the synthesis of a wide array of derivatives. The carbon-carbon double bond is particularly susceptible to both electrophilic and radical-mediated transformations.
Electrophilic Addition Reactions at the Double Bond
Alkenes, such as the propene group, are electron-rich due to the presence of the π-bond and readily undergo electrophilic addition reactions. libretexts.orglumenlearning.com In this type of reaction, an electrophile attacks the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orglibretexts.org
For an unsymmetrical alkene like the propene side chain in this compound, the addition of a protic acid like HBr follows Markovnikov's rule. lumenlearning.com The electrophile (H⁺) adds to the terminal carbon of the double bond (the one with more hydrogen atoms), leading to the formation of a more stable secondary carbocation adjacent to the thiophene ring. The nucleophile (Br⁻) then attacks this carbocation to yield the final product. libretexts.org The reaction proceeds in two steps, with the initial formation of the carbocation being the rate-determining step. libretexts.org Other electrophilic additions, such as acid-catalyzed hydration (using H₂O/H⁺), would proceed via a similar mechanism to yield an alcohol. libretexts.org
Radical Functionalization Pathways
Radical-mediated reactions provide an alternative and powerful route to functionalize the propene side chain. nih.gov These pathways can be initiated by radical initiators or through modern metallaphotoredox catalysis. nih.govrsc.org The functionalization can occur either at the double bond or at the allylic position (the carbon adjacent to the double bond).
The addition of a radical across the double bond is a key transformation. For instance, photoredox catalysis can be used to generate an alkyl radical from an alkyl bromide, which then adds to the alkene. nih.gov This process can lead to the formation of complex, multi-substituted products. nih.gov
Alternatively, functionalization can occur at the allylic C-H bond. researchgate.net This typically involves a hydrogen atom transfer (HAT) process, where a radical abstracts a hydrogen atom from the allylic position to generate a resonance-stabilized allylic radical. rsc.org This allylic radical can then be trapped by various reagents to introduce new functional groups. Metallaphotoredox catalysis has enabled a variety of such transformations, including the allylation of aldehydes and the acylation of allylic C-H bonds. rsc.org
Stereoselective Synthesis of Chiral Derivatives
The synthesis of chiral derivatives of thiophene-containing molecules is of great interest for applications in chiral recognition, catalysis, and materials science. nih.govrsc.org For a molecule like this compound, chirality can be introduced either by using chiral building blocks during the synthesis or by stereoselective modification of the existing structure.
One major strategy involves the polymerization of thiophene monomers that already possess a chiral substituent. nih.gov For example, a chiral alcohol can be appended to the thiophene ring at the 3-position, and the resulting monomer can then be polymerized chemically or electrochemically. nih.gov This approach has been used to create a variety of chiral polythiophenes with stereogenic centers in the side chain. nih.gov
Another approach involves creating a stereogenic center on the thiophene ring itself or in a pendant group attached to it. Recent work has focused on the synthesis of chiral polythiophenes functionalized with a pendant containing a stereogenic sulfur atom, such as a sulfoxide. rsc.org The stereoselective synthesis of these monomers and their subsequent polymerization can lead to optically active polymeric materials. rsc.org Furthermore, biocatalytic strategies using enzymes like monooxygenases have been developed for the enantiodivergent synthesis of optically pure sulfoxides, which could be applied to thiophene derivatives. ucl.ac.uk
Biocatalytic Approaches (e.g., Enzymatic Reduction)
Biocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering high selectivity under mild reaction conditions. nih.govresearchgate.net Enzymes, as natural catalysts, can perform complex chemical transformations with remarkable precision, often yielding enantiomerically pure products. nih.gov For a molecule like this compound, biocatalytic methods can be envisioned for the stereoselective reduction of the alkene moiety or for the resolution of chiral derivatives.
One prominent class of enzymes for alkene reduction is the ene-reductases (ERs) , which belong to the Old Yellow Enzyme (OYE) family of flavoproteins. nih.govnih.gov These enzymes catalyze the asymmetric reduction of activated carbon-carbon double bonds, typically those conjugated to an electron-withdrawing group. nih.gov While the propene group in this compound is not classically "activated" in the same manner as an α,β-unsaturated ketone, the application of ERs to a broader range of substrates is an active area of research. nih.gov Should the thiophene ring sufficiently influence the electronics of the double bond, or if the substrate is modified to include an activating group, ene-reductases could potentially be employed for the synthesis of chiral 1-(5-chloro-2-thienyl)propane.
A more versatile biocatalytic strategy for obtaining chiral analogs involves the lipase-catalyzed kinetic resolution of a corresponding chiral alcohol. This approach would first involve the synthesis of a racemic alcohol, for example, 1-(5-chloro-2-thienyl)propan-2-ol, through standard chemical methods like hydration of the propene double bond. Subsequently, a lipase (B570770) can be used to selectively acylate one of the enantiomers of the alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess. Lipases are widely used for their ability to resolve a broad range of alcohols with high enantioselectivity. nih.govmdpi.com
For instance, the kinetic resolution of racemic secondary alcohols bearing aromatic or heterocyclic moieties has been well-documented. The enantioselectivity and efficiency of such resolutions are dependent on the specific lipase, the acyl donor, and the reaction solvent. A hypothetical enzymatic kinetic resolution of a racemic alcohol derived from this compound is presented in the table below, illustrating potential outcomes based on known lipase-catalyzed resolutions of similar substrates.
| Entry | Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Alcohol (ee_S) (%) | Enantiomeric Excess of Ester (ee_P) (%) |
| 1 | Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene | ~50 | >99 (R) | >99 (S) |
| 2 | Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate | Hexane | 48 | 95 (R) | 98 (S) |
| 3 | Aspergillus niger Lipase | Acetic anhydride | Dioxane | 52 | 92 (S) | 88 (R) |
This table is illustrative and based on typical results for lipase-catalyzed kinetic resolutions of secondary alcohols.
Asymmetric Catalysis in Propene Functionalization
Asymmetric catalysis, using chiral metal complexes or organocatalysts, provides a powerful alternative for the direct enantioselective functionalization of the propene group in this compound. nih.govresearchgate.net These methods can introduce chirality at the double bond through various transformations, such as hydrogenation or dihydroxylation.
Asymmetric hydrogenation of the prochiral alkene would lead to the formation of chiral 1-(5-chloro-2-thienyl)propane. This transformation is typically achieved using transition metal catalysts, such as rhodium or iridium, complexed with chiral phosphine ligands. nih.govacs.org The choice of metal and ligand is crucial for achieving high conversion and enantioselectivity. While the direct hydrogenation of unfunctionalized terminal alkenes can be challenging, significant progress has been made in the development of catalysts for the asymmetric hydrogenation of prochiral allylic amines and similar substrates. nih.govresearchgate.net
Another powerful method for the asymmetric functionalization of alkenes is the Sharpless asymmetric dihydroxylation . This reaction utilizes osmium tetroxide in the presence of a chiral quinine-based ligand to convert an alkene into a vicinal diol with high enantioselectivity. nih.govwikipedia.org Applying this methodology to this compound would yield chiral 1-(5-chloro-2-thienyl)propane-1,2-diol. The stereochemical outcome of the reaction can be predictably controlled by the choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL). wikipedia.org These chiral diols are versatile intermediates that can be further transformed into a variety of other functional groups.
The following table presents potential outcomes for the asymmetric catalytic functionalization of this compound, based on established methodologies for analogous substrates.
| Entry | Reaction | Catalyst/Ligand | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Asymmetric Hydrogenation | [Rh(COD)₂(R,R)-Me-DuPhos]BF₄ | (R)-1-(5-Chloro-2-thienyl)propane | 95 | 98 |
| 2 | Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / (S)-BINAP | (S)-1-(5-Chloro-2-thienyl)propane | 92 | 96 |
| 3 | Sharpless Asymmetric Dihydroxylation | AD-mix-β ((DHQD)₂PHAL) | (1R,2S)-1-(5-Chloro-2-thienyl)propane-1,2-diol | 90 | >99 |
| 4 | Sharpless Asymmetric Dihydroxylation | AD-mix-α ((DHQ)₂PHAL) | (1S,2R)-1-(5-Chloro-2-thienyl)propane-1,2-diol | 88 | >99 |
This table is illustrative and based on typical results for the respective asymmetric catalytic reactions on similar alkene substrates.
Chemical Reactivity and Mechanistic Investigations
Reaction Pathways of the Chlorinated Thiophene (B33073) Moiety
The substituted thiophene ring is a hub of chemical reactivity, susceptible to electrophilic and nucleophilic substitution, as well as modern transition metal-catalyzed cross-coupling reactions.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for thiophenes. The regiochemical outcome is dictated by the directing effects of the existing substituents. In 3-(5-Chloro-2-thienyl)-1-propene, the 2- and 5-positions are occupied. The chlorine at C5 is a deactivating group but directs incoming electrophiles to the ortho and para positions (C4 and C2, respectively). The allyl group at C2 is a weak activating group, also directing to the ortho and para positions (C3 and C5). Given that positions 2, 3, and 5 are already substituted, electrophilic attack is anticipated to occur at the C4 position. The catalyst in these reactions plays a crucial role by converting the reagent into a potent electrophile, which then attacks the π-electron system of the aromatic ring. libretexts.org
| Reaction Type | Typical Reagents | Expected Product at C4 |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-(5-chloro-2-thienyl)-1-propene |
| Halogenation | Br₂, FeBr₃ | 4-Bromo-3-(5-chloro-2-thienyl)-1-propene |
| Sulfonation | SO₃, H₂SO₄ | This compound-4-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-acetyl-5-chloro-2-thienyl)-1-propene |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | 4-Alkyl-3-(5-chloro-2-thienyl)-1-propene |
This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.
Nucleophilic aromatic substitution (SNAr) on the thiophene ring, specifically the displacement of the chloride, is also a feasible pathway. Such reactions typically require activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org While the allyl group is not strongly activating for SNAr, these reactions can proceed, often under forcing conditions or with catalysis. The mechanism generally involves the addition of a nucleophile to the ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orgnih.gov The reactivity in SNAr reactions can be significantly enhanced by the presence of aza groups (nitrogen atoms) within the aromatic ring. nih.gov
The carbon-chlorine bond at the C5 position is an ideal handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. nih.govmtroyal.caexlibrisgroup.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium and nickel catalysts are frequently employed for these transformations. rsc.orgscilit.com
Common Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.
Stille Coupling: Involves the use of an organotin compound.
Heck Coupling: The coupling of the aryl chloride with an alkene.
Negishi Coupling: Employs an organozinc reagent and often exhibits high reactivity. nih.gov
Sonogashira Coupling: The reaction with a terminal alkyne, typically catalyzed by palladium and a copper co-catalyst.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | C-C |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | C-C |
| Negishi | R-ZnX | Pd or Ni catalyst | C-C |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (alkyne) |
This table provides a summary of potential transition metal-catalyzed reactions.
Reactivity of the Terminal Propene Group
The exocyclic double bond of the propene substituent offers a second reactive center within the molecule, participating in a variety of addition and cycloaddition reactions.
The π-bond of the alkene is electron-rich and readily undergoes electrophilic addition. youtube.comyoutube.com The regioselectivity of these additions is governed by the stability of the intermediate carbocation (Markovnikov's rule) or by radical mechanisms (anti-Markovnikov).
Hydrohalogenation: The addition of H-X (e.g., H-Br) across the double bond. In the absence of peroxides, the reaction proceeds via a more stable secondary carbocation adjacent to the thiophene ring, leading to the Markovnikov product. In the presence of peroxides, a radical mechanism ensues, yielding the anti-Markovnikov product.
Hydration: The acid-catalyzed addition of water leads to the formation of an alcohol, following Markovnikov's rule. Oxymercuration-demercuration is an alternative method that also yields the Markovnikov alcohol but avoids carbocation rearrangements. Hydroboration-oxidation provides the anti-Markovnikov alcohol. youtube.com
Halogenation: The addition of halogens like Br₂ or Cl₂ results in a vicinal dihalide.
Oxidation: The double bond can be oxidized to form various products. Epoxidation with a peroxy acid (e.g., m-CPBA) yields an epoxide. Dihydroxylation with reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412) produces a diol. Ozonolysis cleaves the double bond, and subsequent workup can provide aldehydes or carboxylic acids.
The propene group can act as a 2π-electron component in cycloaddition reactions to form new ring systems. youtube.com
Diels-Alder Reaction: As a dienophile, the propene group can react with a conjugated diene in a [4+2] cycloaddition to form a cyclohexene (B86901) derivative. wikipedia.org These reactions are often thermally promoted and proceed through a concerted mechanism. wikipedia.org
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with another alkene can lead to the formation of cyclobutane (B1203170) rings.
1,3-Dipolar Cycloaddition: The reaction with 1,3-dipoles such as azides or nitrile oxides provides a route to five-membered heterocycles. youtube.com For example, reaction with an azide (B81097) would yield a triazoline ring.
Polymerization Kinetics and Mechanisms
There is no specific information available in the surveyed literature regarding the polymerization kinetics and mechanisms of this compound. Thiophene and its derivatives are known to undergo polymerization, often leading to electrically conductive polymers. chemicalbook.com The polymerization of thiophenes can be achieved through electrochemical methods or chemical routes, such as polycondensation of dihalothiophenes in the presence of transition metal catalysts. chemicalbook.com
The presence of the allyl group (–CH₂–CH=CH₂) introduces the possibility of addition polymerization. The double bond in the propene chain could potentially undergo radical, cationic, or anionic polymerization, similar to other olefinic monomers. The specific conditions, such as the choice of initiator and solvent, would be critical in determining the polymerization pathway and the resulting polymer structure. For instance, polymers with allyl functionalities can be synthesized via methods like ring-opening polymerization (ROP), reversible addition-fragmentation chain transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). researchgate.net However, without experimental data for this compound, any discussion of its polymerization kinetics and mechanisms remains speculative.
Intramolecular Cyclization and Rearrangement Processes
Detailed studies on the intramolecular cyclization and rearrangement processes of this compound are not documented in the available scientific literature. In principle, the molecule possesses the structural elements that could allow for such reactions under specific conditions. For example, the allyl group could potentially undergo intramolecular reactions with the thiophene ring.
One possible, though unconfirmed, reaction is an intramolecular electrophilic substitution, where the double bond of the allyl group attacks the electron-rich thiophene ring, leading to the formation of a new cyclic structure. The feasibility of such a reaction would depend on the activation of the double bond by a suitable catalyst, typically a Lewis or Brønsted acid. Another possibility is a radical-mediated cyclization. nih.gov
Rearrangement reactions are also conceivable. For instance, under certain catalytic conditions, the allyl group could potentially migrate to a different position on the thiophene ring. However, without experimental evidence, these potential reaction pathways are purely hypothetical.
Degradation Pathways under Various Conditions
Specific degradation pathways for this compound under various conditions (e.g., thermal, photochemical, chemical) have not been reported. General knowledge of related compounds suggests potential degradation routes.
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The C-Cl bond is a potential weak point, and its cleavage could initiate radical chain reactions. The allyl group might also be susceptible to thermal rearrangement or fragmentation.
Photochemical Degradation: Chlorinated aromatic compounds can be susceptible to photodecomposition upon exposure to UV light. The energy from the light can lead to the homolytic cleavage of the carbon-chlorine bond, generating radical species that can then undergo further reactions. The photochemical stability of related chloroharmine derivatives has been studied, indicating that such compounds can undergo photochemical processes in aqueous media. nih.gov
Chemical Degradation: The compound's stability in the presence of various chemical reagents is not documented. Strong acids or bases could potentially promote hydrolysis of the chloro-substituent or reactions involving the allyl group. Oxidizing agents could attack the thiophene ring or the double bond of the allyl group. For instance, the thiol-olefin co-oxidation (TOCO) reaction is a known process for molecules containing both thiol and olefin functionalities, though this is not directly analogous. umsl.edu
It is important to note that while these degradation pathways are plausible based on the chemical nature of the compound's functional groups, they have not been experimentally verified for this compound itself.
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. For 3-(5-Chloro-2-thienyl)-1-propene, a complete NMR analysis would involve a suite of experiments to assign the chemical shifts and coupling constants for all proton (¹H) and carbon (¹³C) nuclei.
To unambiguously assign the complex spectral data, multi-dimensional NMR experiments are essential.
Correlation Spectroscopy (COSY): This 2D NMR technique would be used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the protons of the allyl group and between the two protons on the thiophene (B33073) ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nist.gov This would allow for the direct assignment of each carbon atom in the molecule that bears a proton.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). nist.gov This is a powerful tool for piecing together the molecular structure by connecting different fragments. For instance, it would show correlations between the allylic protons and the carbons of the thiophene ring, confirming the connectivity between the propene and thienyl moieties.
A hypothetical data table for the expected NMR assignments is presented below. The chemical shifts are estimated based on known values for similar structural motifs.
| Atom | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Thiophene Ring | |||
| H-3 | Not available | Not available | C-2, C-4, C-5, CH₂ |
| H-4 | Not available | Not available | C-2, C-3, C-5 |
| C-2 | - | Not available | - |
| C-3 | - | Not available | - |
| C-4 | - | Not available | - |
| C-5 | - | Not available | - |
| Propene Group | |||
| -CH₂- | Not available | Not available | C-2 (thiophene), C-CH=, C=CH₂ |
| =CH- | Not available | Not available | C-CH₂, C=CH₂ |
| =CH₂ | Not available | Not available | C-CH₂, C=CH- |
Note: This table is for illustrative purposes only, as experimental data is not available.
While solution-state NMR provides information about the time-averaged structure of a molecule, solid-state NMR (ssNMR) can offer insights into the specific conformation and packing of molecules in the solid state. spectrabase.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra in the solid phase. This could reveal information about polymorphism (different crystalline forms) and the local environment of each carbon atom in the crystal lattice.
Vibrational Spectroscopy for Functional Group Elucidation
Vibrational spectroscopy, comprising FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. The data would be collected and presented in a table format, similar to the example below.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic and vinyl) |
| ~2950-2850 | C-H stretching (aliphatic CH₂) |
| ~1640 | C=C stretching (alkene) |
| ~1500-1400 | C=C stretching (thiophene ring) |
| ~1050 | C-S stretching (thiophene ring) |
| ~800 | C-Cl stretching |
Note: This table is a prediction based on characteristic group frequencies; no experimental spectrum is available.
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C bonds of the propene and thiophene moieties, as well as the C-S and C-Cl bonds, would be expected to produce characteristic signals in the Raman spectrum, aiding in the complete vibrational assignment.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a compound with high accuracy. An HRMS analysis of this compound would provide the exact mass of the molecular ion. This experimental mass would then be compared to the calculated mass for the chemical formula C₇H₇ClS to confirm the elemental composition. The presence of chlorine would be readily identified by the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).
| Parameter | Value |
| Chemical Formula | C₇H₇ClS |
| Calculated Exact Mass | 158.0008 |
| Observed Exact Mass | Not available |
| Mass Error (ppm) | Not available |
Note: The calculated exact mass is provided for reference. Experimental data is required for confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, GC would serve to separate the compound from any impurities or starting materials from a reaction mixture, with its retention time providing an initial identifying characteristic.
Following separation, the mass spectrometer would bombard the eluted compound with electrons, causing it to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (158.65 g/mol ), showing a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Key fragmentation patterns would likely involve:
Loss of a chlorine atom.
Cleavage of the allyl group.
Fragmentation of the thiophene ring.
While a specific mass spectrum for this compound is not publicly available, analysis of related compounds like 2-chlorothiophene (B1346680) and 2-acetyl-5-chlorothiophene (B429048) shows characteristic fragmentation of the thienyl moiety. nist.govnih.gov
Table 1: Predicted GC-MS Data for this compound
| Parameter | Expected Observation |
| Molecular Ion (M⁺) | m/z 158 and 160 (due to ³⁵Cl/³⁷Cl isotopes) |
| Key Fragments | Fragments corresponding to the loss of Cl, C₃H₅ (allyl group), and cleavage of the thiophene ring. |
| Purity Assessment | Integration of the primary peak in the chromatogram relative to any impurity peaks. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
For the analysis of this compound in more complex, less volatile, or thermally sensitive mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice. LC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. This technique is highly versatile and can be adapted for a wide range of analytes.
Once separated by the LC system, the compound would be introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods generally produce the protonated molecule, [M+H]⁺, with minimal fragmentation, which would be observed at m/z 159.65 for this compound. Tandem MS (MS/MS) could then be used to induce fragmentation of the parent ion to confirm its identity. The application of LC-MS is crucial in the analysis of complex biological or environmental samples where the target compound may be present in trace amounts. mdpi.com
Single Crystal X-ray Diffraction (XRD) for Definitive Structural Determination
Single Crystal X-ray Diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis, a high-quality single crystal of this compound would be required. This crystal would be mounted in an X-ray diffractometer and rotated in a beam of X-rays. The resulting diffraction pattern of spots is then used to calculate the electron density map of the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions.
Although no crystal structure for this compound is currently deposited in public databases, such an analysis would provide unambiguous confirmation of its molecular geometry, including the planarity of the thiophene ring and the conformation of the allyl substituent relative to the ring. This information is invaluable for understanding the compound's physical properties and chemical reactivity.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The substituted thiophene ring in this compound constitutes a chromophore that is expected to exhibit characteristic absorption bands.
Thiophene itself has strong absorption bands below 250 nm corresponding to π → π* transitions. wikipedia.org The presence of the chloro and allyl substituents on the thiophene ring would be expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. The exact position and intensity of these bands would be sensitive to the solvent used for the analysis. A detailed study of the UV-Vis spectrum could provide insights into the electronic structure of the molecule. Research on related donor-acceptor molecules containing thiophene units highlights the tunability of their electronic properties and absorption spectra. rsc.org
Table 2: Predicted UV-Vis Absorption for this compound
| Transition Type | Expected Wavelength Range (nm) |
| π → π * | > 250 |
Advanced Electron Microscopy Techniques (e.g., EELS, TEM)
Advanced electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Electron Energy Loss Spectroscopy (EELS), are powerful tools for characterizing materials at the nanoscale. While typically applied to solid-state materials, their use in the study of small organic molecules is a growing field.
For this compound, if it were prepared as a thin film or as part of a larger assembly, TEM could potentially provide information on its morphology and crystalline order. EELS, which analyzes the energy loss of electrons passing through a sample, could be used for elemental mapping. The presence of sulfur from the thiophene ring and chlorine could be identified and spatially resolved, which would be particularly useful if the compound were part of a composite material. However, significant challenges exist in applying these techniques to small organic molecules due to their sensitivity to electron beam damage.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in providing a microscopic understanding of the behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, yielding a wealth of information about its electronic and geometric properties.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like 3-(5-Chloro-2-thienyl)-1-propene, DFT calculations could predict its optimized geometry, total energy, and the distribution of electrons. Different functionals and basis sets, such as the B3LYP functional with a 6-311G(d,p) basis set, are commonly employed to balance accuracy and computational cost. Such studies on related thiophene (B33073) derivatives have provided valuable insights into their conformational preferences and electronic properties.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the calculations. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. For instance, studies on similar chlorinated hydrocarbons have utilized methods like QCISD(T) to achieve a precise description of their potential energy surfaces. While computationally more demanding than DFT, ab initio calculations would be invaluable for benchmarking the results for this compound.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO reveals its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. For this compound, FMO analysis would identify the most likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, attractive to electrophiles, while blue areas denote positive potential, attractive to nucleophiles. An MEP map of this compound would provide a clear picture of its reactive sites and intermolecular interaction patterns.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a flexible molecule like this compound, identifying its stable conformers and the energy barriers between them. These simulations are also crucial for understanding how the molecule interacts with other molecules, such as solvents or biological receptors.
Spectroscopic Property Prediction and Validation
Computational methods can predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Theoretical calculations of vibrational frequencies, often performed using DFT, can aid in the assignment of experimental spectral bands. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. These predictions, when compared with experimental data, serve to validate the computational models used.
Reaction Mechanism Elucidation through Computational Transition State Search
The elucidation of reaction mechanisms for complex organic molecules like this compound is greatly enhanced by computational chemistry, particularly through the search for transition states. These theoretical investigations provide invaluable insights into the energy landscapes of potential reaction pathways, which are often difficult to characterize experimentally.
A primary focus of such studies would be on the reactivity of the propene side chain, specifically in electrophilic addition reactions. The double bond in the 1-propene group is susceptible to attack by electrophiles. Computational methods, such as Density Functional Theory (DFT), are employed to model the reaction pathway of, for example, the addition of a generic electrophile (E+) to the double bond.
The process involves mapping the potential energy surface of the reaction. The initial state consists of the optimized geometries of the reactants (this compound and the electrophile). The final state is the optimized geometry of the resulting carbocation intermediate. The transition state is a first-order saddle point on this surface, representing the highest energy barrier that must be overcome for the reaction to proceed.
Methods like the Nudged Elastic Band (NEB) or algorithms that search for saddle points are used to locate the precise geometry and energy of the transition state. ims.ac.jp The vibrational frequency of the transition state is a key characteristic; a single imaginary frequency corresponds to the motion along the reaction coordinate, confirming that the located structure is indeed a true transition state. rowansci.com
For this compound, two possible carbocation intermediates can be formed upon electrophilic attack, leading to either a Markovnikov or anti-Markovnikov product. Computational analysis of the transition states leading to both intermediates would reveal the kinetic favorability of each pathway. The lower the activation energy (the energy of the transition state relative to the reactants), the faster the reaction rate.
A hypothetical reaction coordinate diagram for the electrophilic addition to this compound is presented below.
Table 1: Hypothetical Activation Energies for Electrophilic Addition to this compound
| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |
| Formation of Markovnikov Carbocation | Asymmetric, with the electrophile closer to the terminal carbon of the double bond. | 15.2 |
| Formation of anti-Markovnikov Carbocation | Asymmetric, with the electrophile closer to the internal carbon of the double bond. | 25.8 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from detailed DFT calculations.
The data in the hypothetical table suggests that the formation of the Markovnikov carbocation is kinetically favored due to a lower activation energy barrier. This is consistent with the expected electronic effects of the alkyl and thienyl groups.
In Silico Prediction of Chemical Reactivity and Stability
In silico methods are powerful tools for predicting the chemical reactivity and stability of molecules like this compound without the need for laboratory experiments. These predictions are based on the electronic structure of the molecule, calculated using quantum chemical methods such as DFT. nih.gov
Chemical Reactivity:
Local reactivity descriptors, such as the Fukui functions, can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For this compound, these calculations would likely indicate that the carbon atoms of the double bond are the primary sites for electrophilic attack, while the chlorine-substituted carbon on the thiophene ring might be susceptible to nucleophilic attack under certain conditions.
Table 2: Hypothetical Calculated Reactivity Descriptors for this compound
| Descriptor | Value (eV) | Interpretation |
| HOMO Energy | -6.5 | Indicates moderate electron-donating ability. |
| LUMO Energy | -1.2 | Indicates moderate electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 | Suggests good kinetic stability. |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from detailed DFT calculations.
Stability:
The thermodynamic stability of this compound can be assessed by calculating its heat of formation. This value represents the energy change when the compound is formed from its constituent elements in their standard states. A more negative heat of formation indicates greater thermodynamic stability.
Furthermore, computational methods can be used to explore the conformational landscape of the molecule. The rotation around the single bond connecting the thiophene ring and the propene group can lead to different conformers with varying energies. By identifying the lowest energy conformer, the most stable three-dimensional structure of the molecule can be determined.
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Biological Activities and Medicinal Chemistry Applications
Anti-inflammatory and Analgesic Properties
Thiophene-based compounds are well-documented for their anti-inflammatory and analgesic activities, often targeting enzymes in the inflammatory cascade like cyclooxygenase (COX). tandfonline.commdpi.com Several commercial anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, feature a thiophene (B33073) ring. encyclopedia.pub
Research into nonacidic thiophene and thienopyrimidine derivatives has yielded compounds with significant analgesic and anti-inflammatory effects. nih.govbohrium.com In an in vivo study, several compounds showed higher pain inhibition values than the standard drugs indomethacin (B1671933) and celecoxib (B62257). nih.gov Specifically, compounds 2b and 7a-d demonstrated potent analgesic activity and were subsequently found to have anti-inflammatory effects comparable to indomethacin and celecoxib in carrageenan-induced paw edema tests. nih.govresearchgate.net These compounds were also shown to inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.govbohrium.com For instance, compound 2b inhibited PGE2 synthesis by 61.10%, comparable to indomethacin (71.47%). nih.gov
Table 2: Anti-inflammatory and Analgesic Activity of Selected Thiophene Derivatives
| Compound | Analgesic Activity (PI value) | Edema Inhibition (%) | PGE2 Synthesis Inhibition (%) |
|---|---|---|---|
| 2b | High | Comparable to standards | 61.10 |
| 7a | High | Comparable to standards | 71.30 |
| 7c | High | Comparable to standards | 74.54 |
| 7d | High | Comparable to standards | 72.43 |
| Indomethacin (Standard) | Standard | Standard | 71.47 |
| Celecoxib (Standard) | Standard | Standard | 80.11 |
Data from a study on nonacidic thiophene-based derivatives. nih.gov
Antioxidant Capacity and Mechanisms
Oxidative stress, caused by an imbalance between free radicals and antioxidants, contributes to numerous diseases. nih.gov Thiophene and its derivatives have emerged as a significant class of synthetic antioxidants capable of scavenging free radicals. nih.govnih.gov
The antioxidant potential of various thiophene-2-carboxamide derivatives has been evaluated using methods like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. In one study, 3-amino thiophene-2-carboxamide derivatives showed the highest antioxidant activity, with compound 7a exhibiting a 62.0% inhibition, which was comparable to the standard antioxidant ascorbic acid (88.44%). nih.gov The antioxidant capacity was found to be dependent on the substituent at the 3-position of the thiophene ring, with the order of activity being amino > hydroxy > methyl. nih.gov Other studies using voltammetry methods have also confirmed the antiperoxyradical activity of thiophene compounds, suggesting they can effectively react with and neutralize peroxyradicals. researchgate.net
Table 3: Antioxidant Activity of Substituted Thiophene-2-Carboxamide Derivatives
| Compound Series | Substituent at Position 3 | Percent Inhibition Range (ABTS Assay) |
|---|---|---|
| 7a-c | Amino | 46.9% - 62.0% |
| 3a-c | Hydroxy | 28.4% - 54.9% |
| 5a-c | Methyl | 12.0% - 22.9% |
| Ascorbic Acid (Standard) | N/A | 88.44% |
Data from a study evaluating novel thiophene-2-carboxamide derivatives. nih.gov
Other Pharmacological Potentials (e.g., Antihypertensive, Antitubercular)
The versatility of the thiophene scaffold extends to other significant pharmacological activities, including antihypertensive and antitubercular effects. nih.gov
Antihypertensive Activity: Thiophene derivatives have been developed as potent antihypertensive agents. A series of thienopyrimidine-2,4-diones were synthesized and evaluated in spontaneously hypertensive rats. nih.govacs.org Compounds containing a [(2-methoxyphenyl)piperazinyl]ethyl moiety were particularly potent, with some showing oral antihypertensive efficacy at doses as low as 0.19 mg/kg. nih.gov Another study on thieno[3,2-b]pyrans identified a compound that was 10-fold more potent than the potassium channel activator cromakalim, with an ED₃₀ of 0.015 mg/kg. nih.gov These studies demonstrate that thiophene-based structures can serve as effective scaffolds for cardiovascular drugs.
Antitubercular Activity: With the rise of multidrug-resistant tuberculosis, new therapeutic agents are urgently needed. nih.gov Benzo[b]thiophene derivatives have shown significant potential in this area. nih.govacs.orgnih.gov In one study, benzo[b]thiophene-2-carboxylic acid derivatives were effective against Mycobacterium tuberculosis H37Ra, including multidrug-resistant strains, with Minimum Inhibitory Concentrations (MICs) as low as 2.73 µg/mL. nih.govacs.org Some compounds were also highly active against dormant M. bovis BCG, a model for latent tuberculosis, with MIC₉₀ values around 0.60 µg/mL. nih.govnih.gov Molecular docking studies suggest these compounds may act by inhibiting the DprE1 enzyme, a critical component of the mycobacterial cell wall synthesis pathway. nih.gov
Table 4: Antitubercular Activity of Selected Benzo[b]thiophene Derivatives
| Compound | Activity against Dormant M. bovis BCG (MIC₉₀, µg/mL) | Activity against MDR-MTB H37Ra (MIC, µg/mL) |
|---|---|---|
| 8c | 0.60 | 2.73 - 22.86 (range for series) |
| 8g | 0.61 | 2.73 - 22.86 (range for series) |
| 7b | Not specified | 2.73 |
Data sourced from studies on benzo[b]thiophene-2-carboxylic acid derivatives. nih.govacs.org
Structure-Activity Relationship (SAR) Studies
The biological activity of thiophene derivatives is greatly influenced by the nature and position of substituents on the thiophene ring. nih.gov Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective therapeutic agents. tandfonline.comtandfonline.com
SAR studies have revealed clear patterns for various biological activities.
For Urease Inhibition: The presence of electron-withdrawing groups at the 5-position of the thiophene ring significantly enhances inhibitory activity. A chloro group at this position resulted in the most potent compound in one series, followed closely by bromo and nitro groups. nih.gov
For Antioxidant Activity: The nature of the substituent at the 3-position of thiophene-2-carboxamides directly impacts antioxidant capacity. An electron-donating amino group confers the highest activity, followed by the hydroxyl group, while an electron-donating methyl group results in the lowest activity. nih.gov
For Antimicrobial Activity: Halogen substitution, such as a bromo group at the 5-position of the thiophene ring, has been shown to increase antimicrobial activity in certain classes of compounds. tandfonline.com
For Antihypertensive Activity: In a series of thienopyrimidinediones, substitution on the N-3 phenyl ring was critical, with 2-position substitution being more potent than 4-position, and 3-position being the least potent. nih.gov
Bioisosteric replacement is a key strategy in drug design where a functional group or moiety is replaced with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.govcapes.gov.brnih.gov The thiophene ring is frequently used as a bioisostere for the phenyl ring. nih.gov
This strategy is based on the similar size, shape, and aromaticity of the two rings. Replacing a phenyl ring with a thiophene ring can alter a compound's metabolic stability and receptor binding affinity due to the presence and position of the sulfur heteroatom. nih.gov This approach has been successfully applied in the development of drugs across various therapeutic areas. nih.gov For example, many non-steroidal anti-inflammatory drugs (NSAIDs) utilize this principle. While a general superiority of the thienyl group over the phenyl group (or vice-versa) cannot be assumed across all drug classes, the replacement often leads to quantitative differences in activity and can sometimes unlock unique biological profiles. tandfonline.com This strategy allows medicinal chemists to explore new chemical space and circumvent existing patents while optimizing lead compounds. spirochem.comresearchgate.net
Computational Drug Design and Pharmacokinetic Analysis
Computational tools are instrumental in modern drug discovery, offering predictive insights into how a compound might behave in a biological system. These in silico methods are vital for prioritizing which molecules should be synthesized and tested in the laboratory.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is pivotal in understanding the interaction between a potential drug molecule (ligand) and its biological target, which is typically a protein or enzyme. nih.gov For derivatives of 3-(5-Chloro-2-thienyl)-1-propene, molecular docking studies would be essential to predict their binding affinity and mode of interaction with specific therapeutic targets.
For instance, in studies of other thiophene-containing compounds, molecular docking has been successfully used to predict their binding to various enzymes. nih.gov The analysis of these interactions helps to elucidate the mechanism of action and to design modifications to the ligand that could enhance its binding efficacy. Key interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's binding site.
A hypothetical molecular docking study of a this compound derivative might reveal the following types of interactions:
| Interaction Type | Potential Interacting Groups on Derivative |
| Hydrogen Bonding | The sulfur or chlorine atoms of the thiophene ring |
| Hydrophobic Interactions | The thiophene ring and the propene chain |
| Pi-Pi Stacking | The aromatic thiophene ring |
Such detailed interaction analysis is fundamental for structure-based drug design, guiding the optimization of lead compounds to improve their potency and selectivity.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
The acronym ADMET refers to the pharmacokinetic properties of a compound: Absorption, Distribution, Metabolism, Excretion, and Toxicity. Predicting these properties early in the drug discovery process is critical, as unfavorable ADMET characteristics are a major cause of late-stage clinical trial failures. In silico ADMET prediction models use the chemical structure of a compound to estimate these properties.
For a series of hypothetical this compound derivatives, a predictive ADMET analysis might yield the following profile:
| Parameter | Predicted Property | Implication for Drug Development |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gut. plos.org |
| Caco-2 Permeability | Moderate to High | Indicates good potential for passive diffusion across the intestinal wall. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Varies with substitution | Could be designed to either target or avoid the central nervous system. |
| Plasma Protein Binding | Moderate | Suggests a reasonable fraction of the drug will be free to exert its effect. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific isoforms (e.g., CYP2D6, CYP3A4) | Requires further experimental investigation to avoid drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter | Low probability of being a substrate | Suggests excretion pathway may not be primarily through this transporter. |
| Toxicity | ||
| AMES Mutagenicity | Likely non-mutagenic | Indicates a lower probability of causing DNA mutations. |
| hERG Inhibition | Low to moderate risk | Important to assess to avoid potential cardiotoxicity. |
These predictions are based on computational models trained on large datasets of known drugs and experimental data.
Drug-Likeness and Bioavailability Assessment
"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors like bioavailability. nih.gov Several rule-based filters are used to evaluate drug-likeness, with Lipinski's Rule of Five being the most well-known. nih.gov This rule states that poor absorption or permeation is more likely when a compound has:
More than 5 hydrogen bond donors
More than 10 hydrogen bond acceptors
A molecular weight over 500 daltons
A calculated logP (octanol-water partition coefficient) greater than 5
Bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key consideration. Oral bioavailability is influenced by factors such as aqueous solubility and intestinal permeability. Computational tools can predict these properties and provide a "bioavailability score" to rank compounds.
For a hypothetical derivative of this compound, a drug-likeness and bioavailability assessment might look like this:
| Parameter | Value | Compliance with Drug-Likeness Rules |
| Molecular Weight | ~172.66 g/mol (for the parent compound) | Yes |
| Hydrogen Bond Donors | 0 | Yes |
| Hydrogen Bond Acceptors | 1 (Sulfur) | Yes |
| LogP | ~3.5 | Yes |
| Bioavailability Score | 0.55 | Good |
This assessment suggests that the core structure of this compound is a good starting point for designing orally bioavailable drugs.
Materials Science and Engineering Applications
Monomer for Functional Polymer and Oligomer Synthesis
The development of functional polymers from specifically designed monomers is a cornerstone of modern materials chemistry. Thiophene-based polymers are particularly valued for their conductivity and stability. rsc.org The synthesis of these polymers often involves metal-catalyzed cross-coupling reactions. acs.org
Conjugated polymers, characterized by a backbone of alternating single and double bonds, are renowned for their semiconducting properties. Polythiophenes are a prominent class of these materials, with their electronic characteristics being highly dependent on the substituents attached to the thiophene (B33073) ring. rsc.org The synthesis of polymers from thiophene derivatives can be achieved through various methods, including direct arylation, which offers an efficient route to these materials by forming carbon-carbon bonds with fewer synthetic steps and without the need for organometallic intermediates. acs.org
The general strategy for creating conductive polymers involves linking monomeric units, such as thiophene derivatives, to form a long, conjugated chain. nih.gov The properties of the resulting polymer, including its solubility, thermal stability, and electronic behavior, can be finely tuned by the choice of the monomer. Highly branched polymers can also be synthesized using an "A2 + B2 + C3" pathway via Suzuki polycondensation, which allows for the regulation of branching density and the creation of frameworks with varied segment lengths. rsc.org
While specific polymerization studies on 3-(5-Chloro-2-thienyl)-1-propene are not extensively detailed in available literature, the presence of the allyl group suggests potential for polymerization mechanisms distinct from those used for simple 3-alkylthiophenes. For instance, polymerization could proceed via the double bond of the propene group, potentially through radical or cationic initiation, which has been observed in other allyl-containing monomers. capes.gov.br
The unique electronic properties of conjugated polymers make them suitable for a variety of advanced electronic and optoelectronic applications. Thiophene-based polymers, in particular, are key components in devices such as organic photovoltaics, light-emitting diodes, and field-effect transistors. rsc.org
Organic photovoltaics (OPVs) utilize organic polymers as the light-absorbing and charge-transporting layer. The efficiency of these devices is closely linked to the properties of the polymer used. Donor-acceptor (D-A) type polymers, which consist of alternating electron-donating and electron-accepting units, are particularly effective as they exhibit low band gaps and broad absorption spectra. nih.gov Thiophene and its derivatives, known for their electron-donating nature, are frequently incorporated as the donor component in these architectures. rsc.org
In organic light-emitting diodes (OLEDs), an organic emissive layer is placed between two electrodes. When a voltage is applied, charge carriers are injected into the organic layer, where they recombine to emit light. The color and efficiency of the emission are determined by the molecular structure of the polymer in the emissive layer. Polythiophenes and their derivatives are utilized in OLEDs due to their tunable emission spectra and good charge transport properties.
Organic field-effect transistors (OFETs) are fundamental components of organic electronics, acting as switches and amplifiers. The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used in the active channel. Thiophene-based materials are among the most studied semiconductors for OFETs due to their potential for high charge carrier mobility and environmental stability. The synthesis of thiophene-based organic electronic materials for these applications can be efficiently achieved through methods like direct arylation. acs.org
Advanced Organic Electronic and Optoelectronic Devices
Supramolecular Assembly and Self-Assembled Monolayers
Supramolecular assembly and the formation of self-assembled monolayers (SAMs) are powerful techniques for creating highly ordered molecular structures on surfaces. These ordered assemblies are crucial for optimizing the performance of organic electronic devices by improving charge transport and controlling the interface properties between different layers. While the specific use of this compound in supramolecular assemblies is not widely documented, the functional groups present on the molecule, including the thiophene ring and the allyl group, offer potential anchor points for surface modification and directed self-assembly.
Applications in Chemical Sensors and Biosensors
The field of chemical sensors and biosensors is a significant area of research within materials science, focusing on the development of devices that can detect specific chemical or biological analytes. These sensors often rely on materials that exhibit a measurable response in the presence of a target substance. While thiophene and its derivatives are a class of compounds known for their electronic and optical properties, which can be harnessed for sensing applications, specific research into the application of This compound in this area is not extensively documented in publicly available scientific literature.
Generally, thiophene-based polymers and molecules are explored for their potential in sensors due to their ability to undergo changes in conductivity, fluorescence, or color upon interaction with analytes. For instance, the electropolymerization of thiophene derivatives can create conductive polymer films that form the basis of chemiresistive sensors. The response of these sensors is often tuned by modifying the substituent groups on the thiophene ring.
Future Research Directions and Concluding Remarks
Development of Sustainable Synthetic Methodologies
The synthesis of functionalized thiophenes is a cornerstone of heterocyclic chemistry. Future research into 3-(5-Chloro-2-thienyl)-1-propene would benefit from the development of sustainable synthetic methodologies that align with the principles of green chemistry. Traditional methods for creating similar compounds can sometimes involve harsh reagents and produce significant waste.
Modern approaches could focus on:
Catalytic Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been effectively used for the synthesis of thiophene-based materials. nih.govacs.org Future work could explore the direct arylation of an allyl-substituted thiophene (B33073) or the allylation of 2-chlorothiophene (B1346680) using greener catalysts and solvent systems.
One-Pot Syntheses: Designing a one-pot reaction sequence where multiple synthetic steps are carried out in a single reactor can significantly reduce waste and improve efficiency. google.com This could involve the in-situ generation of a reactive intermediate followed by its reaction to form the final product.
Use of Renewable Resources: Investigating the synthesis of precursors from biomass or other renewable feedstocks would enhance the sustainability profile of this compound production.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Catalysis | Reduced metal waste, milder reaction conditions, higher atom economy. | Development of reusable or non-toxic catalysts. |
| One-Pot Synthesis | Increased efficiency, reduced solvent use and purification steps. | Optimization of reaction conditions for sequential reactions. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, more sustainable lifecycle. | Biocatalytic routes to thiophene precursors. |
Table 1: Potential Sustainable Synthetic Approaches for this compound.
Comprehensive In Vivo Biological Activity Profiling
Thiophene derivatives are known to exhibit a wide range of biological activities, and many are key components in approved pharmaceutical drugs. nih.gov The structural motifs within this compound suggest several avenues for biological investigation.
Future research should entail a comprehensive in vivo profiling to determine its potential therapeutic applications. This would involve:
Antimicrobial Screening: Thiophene derivatives have shown promise as antibacterial and antifungal agents. nih.govnih.gov In vivo studies in animal models of infection could reveal the efficacy of this compound against various pathogens.
Anticancer Evaluation: The thiophene scaffold is present in several anticancer drugs. mdpi.com Investigations into its effects on tumor growth and metastasis in animal models would be a critical step in assessing its potential in oncology.
Anti-inflammatory and Neurological Activity: Some thiophene derivatives have demonstrated anti-inflammatory properties and activity within the central nervous system. nih.gov In vivo models of inflammation and neurological disorders could uncover further therapeutic potential.
Rational Design of Derivatives for Enhanced Selectivity and Efficacy
The structure of this compound serves as a foundational scaffold that can be systematically modified to enhance its biological activity, selectivity, and pharmacokinetic properties. Rational drug design strategies will be instrumental in this endeavor.
Key approaches would include:
Structure-Activity Relationship (SAR) Studies: By synthesizing a library of derivatives with modifications to the thiophene ring, the chlorine substituent, and the allyl chain, researchers can identify which structural features are crucial for a desired biological effect. mdpi.comacs.org
Bioisosteric Replacement: Replacing the chlorine atom with other halogens (e.g., bromine, fluorine) or other functional groups with similar electronic and steric properties could modulate the compound's activity and metabolic stability.
Modification of the Allyl Group: The double bond in the allyl group is a site for potential metabolic reactions. Modifying this group, for example, by saturation or incorporation into a ring system, could lead to derivatives with improved stability and altered biological profiles.
| Derivative Class | Rationale for Design | Potential Impact on Activity |
| Halogen Analogs | Modulate lipophilicity and electronic properties. | Altered binding affinity and metabolic stability. |
| Saturated Propyl Chain | Remove reactive double bond. | Increased metabolic stability, potentially altered target interaction. |
| Functionalized Allyl Group | Introduce new interaction points. | Enhanced target binding or altered solubility. |
| Substituted Thiophene Ring | Modify electronic distribution and steric bulk. | Improved selectivity and potency. |
Table 2: Illustrative Derivative Classes for Rational Design.
Exploration of Novel Materials Applications
Thiophene-based polymers and small molecules are at the forefront of organic electronics and materials science. acs.orgijsr.net The presence of a polymerizable allyl group and a conjugated thiophene ring in this compound makes it a candidate for the development of new materials.
Future research in this area could focus on:
Polymerization: The allyl group can potentially undergo polymerization to create novel polymers. The resulting poly(this compound) could have interesting electronic and optical properties due to the pendant chlorothiophene units.
Organic Semiconductors: Thiophene derivatives are widely used in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ijsr.netmdpi.com The specific substitution pattern of this compound could be explored for its charge transport characteristics.
Functional Coatings and Films: Polymers derived from this compound could be investigated for applications as functional coatings with specific properties, such as corrosion resistance or as components in sensor devices.
Integration of Experimental and Computational Approaches for Predictive Modeling
To accelerate the discovery and optimization process, a synergistic approach combining experimental work with computational modeling is essential.
This integrated strategy would involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, researchers can establish mathematical relationships between the chemical structure of this compound and its derivatives and their biological activity or material properties. nih.govmdpi.com This allows for the prediction of the properties of newly designed compounds before their synthesis.
Molecular Docking Studies: If a specific biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its analogs. This provides valuable insights for the rational design of more potent inhibitors. nih.govacs.org
Density Functional Theory (DFT) Calculations: DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the interpretation of experimental results and the design of new materials. mdpi.com
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(5-Chloro-2-thienyl)-1-propene?
- Methodological Answer :
- N-Acylation : Reacting 5-chloro-2-thiophenecarboxaldehyde with allyl chloride in the presence of a base (e.g., potassium carbonate) in dichloromethane at room temperature .
- Epoxide Formation : Derivatives of similar compounds (e.g., 3-chloro-1-propene analogs) can be synthesized via epoxidation of allyl precursors using oxidizing agents like m-CPBA .
- Cross-Coupling : Palladium-catalyzed coupling reactions between thienyl halides and propenyl boronic acids may offer regioselective pathways .
Q. How is the compound characterized structurally and chemically?
- Methodological Answer :
- X-ray Crystallography : Resolve stereochemistry and confirm molecular conformation, as demonstrated for structurally related thienyl-propenes .
- NMR Spectroscopy : H and C NMR identify substituent environments (e.g., coupling constants for allyl protons and thienyl chlorine effects) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the stability considerations for this compound under varying conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Chlorinated alkenes generally degrade above 150°C .
- Photostability : Monitor UV-Vis absorption changes under light exposure; thienyl groups may undergo photoisomerization .
- Hydrolytic Stability : Test in buffered solutions (pH 1–13) to evaluate susceptibility to hydrolysis at the allyl-thienyl bond .
Q. What biological screening methodologies are applicable for this compound?
- Methodological Answer :
- In Vitro Assays : Use enzyme-linked assays (e.g., cytochrome P450 inhibition) to assess metabolic interactions .
- Anticoagulant Activity : Test prothrombin time (PT) and activated partial thromboplastin time (aPTT) for derivatives, as seen in Tioclomarol analogs .
Advanced Research Questions
Q. How can analytical challenges in quantifying trace impurities be addressed?
- Methodological Answer :
- HPLC-MS/MS : Employ reverse-phase chromatography with tandem MS detection for sensitivity <1 ppm, using C18 columns and acetonitrile/water gradients .
- GC-FID : Optimize splitless injection and temperature programming for volatile byproducts (e.g., chlorinated hydrocarbons) .
Q. What computational modeling approaches predict reactivity or biological activity?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions using software like MOE to model binding to thrombin (relevant for anticoagulant derivatives) .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions .
Q. How do structural modifications influence biological activity?
- Methodological Answer :
- SAR Studies : Replace the thienyl chlorine with fluorine or methyl groups and compare anticoagulant potency via IC measurements .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using 3D-QSAR models .
Q. How can contradictions in synthetic yields from different methods be resolved?
- Methodological Answer :
- Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading) to optimize N-acylation vs. epoxidation pathways .
- Mechanistic Studies : Use F NMR (for fluorinated analogs) to track intermediate formation and rate-limiting steps .
Q. What safety protocols are recommended given its structural similarity to carcinogenic chlorinated alkenes?
- Methodological Answer :
- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- Occupational Exposure Limits : Follow NIOSH guidelines for chloropropenes (e.g., PPE for vapor inhalation risks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
